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Compound of Interest

Compound Name: 8-(4-chlorophenylthio)-cGMP.Na

CAS No.: 51239-26-0

Cat. No.: B1663403 Get Quote

Executive Summary
8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP.Na)

is a highly potent, membrane-permeable analogue of the endogenous second messenger

cGMP.[1] Unlike native cGMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs) and

has poor membrane permeability, 8-pCPT-cGMP is engineered for enhanced lipophilicity and

metabolic stability.

Its primary utility lies in the selective activation of Protein Kinase G (PKG) isoforms (cGK I and

cGK II) and the modulation of Cyclic Nucleotide-Gated (CNG) channels. Recent advanced

applications have also identified it as a novel extracellular ligand for Epithelial Sodium

Channels (ENaC), distinct from its intracellular kinase-dependent effects.

Chemical Profile & Properties[2][3]
The addition of the para-chlorophenylthio group at the C-8 position of the guanine ring

fundamentally alters the molecule's interaction with lipid bilayers and enzymatic pockets.
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Property Specification Technical Note

Chemical Name
8-(4-chlorophenylthio)-cGMP,

Na salt

The sodium salt form

enhances aqueous solubility

compared to the free acid.

Abbreviation 8-pCPT-cGMP
Distinct from 8-pCPT-2'-O-Me-

cAMP (Epac activator).

Lipophilicity High (LogP ~ 2.52)

Allows passive diffusion across

cell membranes without

acetoxymethyl (AM)

esterification.

PDE Resistance High
Resistant to hydrolysis by

PDE1, PDE2, and PDE5.

Primary Targets PKG I, PKG II, CNG Channels

Super-agonist for PKG II;

Cone-selective activator for

CNG.

Mechanism of Action (Core Analysis)
The mechanism of 8-pCPT-cGMP is defined by three distinct signaling vectors:

A. Selective PKG Activation (Intracellular)
Upon diffusing through the plasma membrane, 8-pCPT-cGMP binds to the regulatory domains

of cGMP-dependent protein kinases.

High Affinity: It exhibits a higher affinity for PKG I and II compared to 8-Br-cGMP.

Conformational Lock: The bulky C-8 substituent stabilizes the active conformation of the

kinase holoenzyme, releasing the catalytic domain to phosphorylate substrates like VASP

(Vasodilator-stimulated phosphoprotein).

B. CNG Channel Modulation (Membrane)
In retinal and olfactory research, 8-pCPT-cGMP acts as a ligand for CNG channels.[2]
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Isoform Selectivity: It functions as a cone-selective activator, whereas other analogues (e.g.,

Rp-8-Br-PET-cGMPS) may inhibit rod channels. This allows for precise dissection of

photoreceptor pathways.

C. ENaC Activation (Extracellular/Novel)
Recent evidence indicates that 8-pCPT-cGMP can act extracellularly to relieve "self-inhibition"

of Epithelial Sodium Channels (ENaC) in alveolar cells, a mechanism independent of

intracellular PKG.[3]

D. Phosphodiesterase (PDE) Evasion
Native cGMP is rapidly degraded by PDEs. The 4-chlorophenylthio group sterically hinders the

catalytic pocket of broad-spectrum PDEs, ensuring a sustained half-life within the cytosol.

Visualization: The 8-pCPT-cGMP Signaling Network
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Caption: Dual-action mechanism showing intracellular kinase activation and

extracellular/membrane channel modulation, alongside PDE resistance.

Comparative Pharmacology
Selecting the correct analogue is critical for data integrity.[4][5] 8-pCPT-cGMP is often superior

to 8-Br-cGMP for live-cell imaging due to permeability, but distinctions exist.
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Feature 8-pCPT-cGMP 8-Br-cGMP Native cGMP

Membrane

Permeability
Excellent (Lipophilic) Moderate

Poor (Requires

microinjection)

PKG Selectivity High (PKG I & II)

Moderate (Cross-

activates PKA at high

conc.)[5]

High

PDE Stability High Moderate Low

CNG Effect
Cone-Selective

Activator
Rod/Cone Activator Universal Activator

Typical Concentration 10 - 100 µM 100 - 1000 µM N/A (Extracellular)

Critical Insight: Do not confuse 8-pCPT-cGMP with 8-pCPT-2'-O-Me-cAMP. The latter is a

specific activator of Epac (Exchange protein directly activated by cAMP) and does not activate

PKG. Always verify the "G" vs "A" in the nucleotide name.

Experimental Protocols
A. Reconstitution & Storage
The sodium salt form facilitates aqueous solubility, avoiding the cytotoxicity associated with

high DMSO concentrations in sensitive primary cultures.

Solvent: Dissolve 8-pCPT-cGMP.Na in distilled water or PBS.

Target Stock Concentration: 10 mM (e.g., 5 mg in ~980 µL water, MW ≈ 509.8 g/mol ).

Aliquoting: Sterile filter (0.2 µm) if used for long-term culture. Aliquot into dark, tightly sealed

vials.

Storage: Store at -20°C. Stable for months. Avoid repeated freeze-thaw cycles.

B. Live Cell Activation Protocol
This protocol is validated for vascular smooth muscle cells (VSMCs) and neuronal cultures.
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Preparation: Culture cells to 70-80% confluence. Serum-starve for 2-4 hours if investigating

growth-factor related pathways to reduce basal kinase activity.

Treatment:

Add 8-pCPT-cGMP stock directly to the culture media.

Dose: Start with 10 µM for high-sensitivity systems; scale to 100 µM for robust maximal

activation.

Control: Use a vehicle control (water/PBS) and a negative control (e.g., the inhibitor Rp-8-

pCPT-cGMPS) to confirm specificity.

Incubation:

Rapid Signaling (Phosphorylation): 10 - 30 minutes.

Gene Expression/Phenotype: 12 - 24 hours.

Termination: Aspirate media and immediately lyse cells in ice-cold lysis buffer containing

phosphatase inhibitors.

Visualization: Experimental Workflow
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Caption: Standardized workflow for interrogating cGMP signaling in live cells.
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Product Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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